1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid
Description
1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based heterocyclic compound featuring a carboxylic acid group at position 3 and an ethynyl-linked 1-methylpyrazole substituent at position 2. Its molecular formula is C₁₂H₁₂N₄O₂, with a molecular weight of 244.25 g/mol . The compound’s structure combines rigidity from the ethynyl spacer with hydrogen-bonding capacity via the carboxylic acid moiety, making it a candidate for applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C11H10N4O2 |
|---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
1-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H10N4O2/c1-14-6-8(5-12-14)3-4-9-7-15(2)13-10(9)11(16)17/h5-7H,1-2H3,(H,16,17) |
InChI Key |
OZDOGRYBXBJEBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C#CC2=CN(N=C2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Alkylation: The pyrazole ring is then alkylated using methyl iodide to introduce the methyl group at the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethynyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Pyrazole Nitrogen
1-Ethyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid (BW80507)
- Molecular formula : C₁₂H₁₂N₄O₂
- Molecular weight : 244.25 g/mol
- Key difference : Replacement of the methyl group at N1 of the pyrazole core with an ethyl group.
- This compound is commercially available for research (CAS: 1708199-43-2) .
1-Butyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid (BU98915)
- Molecular formula : C₁₄H₁₆N₄O₂
- Molecular weight : 272.30 g/mol
- Key difference : A butyl group replaces the methyl at N1.
- Impact : The longer alkyl chain significantly increases lipophilicity, which may influence pharmacokinetic properties such as metabolic stability .
Substituent Variations on the Ethynyl-Linked Pyrazole
1-Methyl-4-((triisopropylsilyl)ethynyl)-1H-pyrazole-3-carboxylic acid
- Molecular formula : C₁₆H₂₅N₂O₂Si
- Molecular weight : 329.47 g/mol
- Key difference : A triisopropylsilyl (TIPS) group replaces the 1-methylpyrazole on the ethynyl spacer.
- This compound was synthesized with a 92% yield via ruthenium-catalyzed alkynylation .
Carboxylic Acid Bioisosteres
1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxamide
- Molecular formula : C₁₂H₁₃N₅O
- Molecular weight : 243.27 g/mol
- Key difference : Replacement of the carboxylic acid (-COOH) with a carboxamide (-CONH₂).
- Impact : The carboxamide group improves metabolic stability by resisting enzymatic hydrolysis, a common modification in drug design .
Antimicrobial Activity
- 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid (a related pyrazole-carboxylic acid derivative) exhibits potent activity against Acinetobacter baumannii (MIC = 1.56 µg/mL) .
Data Table: Key Structural and Functional Comparisons
Biological Activity
1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid is a complex organic compound belonging to the pyrazole family, characterized by its unique structural features, including dual pyrazole rings and an ethynyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Structural Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C11H10N4O2 |
| Molecular Weight | 230.22 g/mol |
| IUPAC Name | 1-methyl-4-[2-(1-methylpyrazol-4-yl)ethynyl]pyrazole-3-carboxylic acid |
| InChI Key | OZDOGRYBXBJEBD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)C#CC2=CN(N=C2C(=O)O)C |
Antimicrobial Properties
Research indicates that 1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid exhibits notable antimicrobial activity. For instance, studies have shown that compounds with similar pyrazole scaffolds inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus, and fungal pathogens such as Aspergillus niger . The mechanism behind this activity may involve disruption of cellular processes in microorganisms.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research suggests that it may inhibit cell proliferation in specific cancer cell lines by interfering with critical signaling pathways. For example, it has been shown to induce apoptosis in certain cancer cells through the modulation of mitochondrial function and activation of caspases .
The biological activity of 1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby disrupting cellular homeostasis.
- Receptor Modulation : It can bind to receptors, influencing their activity and leading to downstream effects on gene expression and cell signaling.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Factors such as solubility in organic solvents (e.g., ethanol and dimethylformamide) could influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that 1-Methyl-4-((1-methyl-1H-pyrazol-4-yl)ethynyl)-1H-pyrazole-3-carboxylic acid exhibited significant antimicrobial activity against a range of pathogens. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, revealing promising results comparable to standard antibiotics .
Study 2: Cancer Cell Line Inhibition
In vitro studies have shown that this compound can inhibit the growth of human cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). The mechanism involved the induction of apoptosis and cell cycle arrest at the G0/G1 phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
